molecular formula C13H12FNO3 B11717460 Ethyl 2-(4-Fluorobenzyl)oxazole-4-carboxylate

Ethyl 2-(4-Fluorobenzyl)oxazole-4-carboxylate

Cat. No.: B11717460
M. Wt: 249.24 g/mol
InChI Key: QPHVUIKOGSOPIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (CDCl₃, 300 MHz):

    • δ 1.37 ppm (t, J = 7.2 Hz, 3H): Ethyl group’s terminal methyl protons.
    • δ 4.39 ppm (q, J = 7.2 Hz, 2H): Ethyl group’s methylene protons.
    • δ 7.0–7.3 ppm (m, 4H): Aromatic protons from the 4-fluorobenzyl group.
    • δ 8.15 ppm (s, 1H): Oxazole ring proton at position 5.
  • ¹³C NMR (CDCl₃, 75 MHz):

    • δ 14.4 ppm: Ethyl methyl carbon.
    • δ 61.4 ppm: Ethyl methylene carbon.
    • δ 161.5 ppm: Ester carbonyl carbon.
    • δ 115–163 ppm: Aromatic carbons and oxazole ring carbons.

Infrared (IR) Spectroscopy

Key absorption bands include:

  • 1736 cm⁻¹: Ester carbonyl (C=O) stretching.
  • 1600–1450 cm⁻¹: Aromatic C=C and C–F vibrations.
  • 1220 cm⁻¹: C–O–C stretching of the ester group.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The conjugated oxazole ring and aromatic system result in π→π* transitions near 270–300 nm, typical for heteroaromatic compounds.

Mass Spectrometry

  • Molecular ion peak : m/z 249.24 ([M]⁺), consistent with the molecular formula C₁₃H₁₂FNO₃.
  • Fragmentation patterns:
    • Loss of ethyl group (m/z 204).
    • Cleavage of the oxazole ring (m/z 121 for the 4-fluorobenzyl fragment).

Properties

IUPAC Name

ethyl 2-[(4-fluorophenyl)methyl]-1,3-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO3/c1-2-17-13(16)11-8-18-12(15-11)7-9-3-5-10(14)6-4-9/h3-6,8H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPHVUIKOGSOPIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC(=N1)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Design

Palladium-catalyzed cross-coupling is a widely used method for introducing aryl or alkyl groups into heterocyclic frameworks. For ethyl 2-(4-fluorobenzyl)oxazole-4-carboxylate, this approach typically involves substituting a halogen at the oxazole’s 2-position with a 4-fluorobenzyl group. The starting material, ethyl 2-chlorooxazole-4-carboxylate , undergoes coupling with a 4-fluorobenzyl organometallic reagent (e.g., zinc or boron derivatives) in the presence of a palladium catalyst.

The general reaction scheme is:

Ethyl 2-chlorooxazole-4-carboxylate+4-fluorobenzylzinc bromidePd(PPh3)4Ethyl 2-(4-fluorobenzyl)oxazole-4-carboxylate\text{Ethyl 2-chlorooxazole-4-carboxylate} + \text{4-fluorobenzylzinc bromide} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{this compound}

Optimized Reaction Conditions

Key parameters for this method include:

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) (1–5 mol%).

  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Temperature : 60–80°C under inert atmosphere.

  • Reaction Time : 12–24 hours.

In a representative procedure, ethyl 2-chlorooxazole-4-carboxylate (1.0 equiv) reacts with 4-fluorobenzylzinc bromide (1.2 equiv) in THF at 70°C for 18 hours, yielding the target compound in 68–72% after purification.

Copper-Catalyzed Oxidative Cyclization

Substrate Scope and Limitations

Copper-mediated oxidative cyclization offers a one-pot route to oxazoles by reacting ethyl isocyanoacetate with aldehydes. While this method is effective for 5-substituted oxazoles, modifying the aldehyde structure can enable access to 2-substituted derivatives. For example, using 4-fluorophenylacetaldehyde instead of aryl aldehydes may shift substituent positioning, though regioselectivity remains a challenge.

Reaction Protocol

A typical procedure involves:

  • Reagents : Ethyl isocyanoacetate (1.0 equiv), 4-fluorophenylacetaldehyde (1.0 equiv), DABCO (0.5 equiv), CuBr (0.25 equiv).

  • Solvent : Anhydrous DMF.

  • Conditions : Oxygen atmosphere, 25°C, 12 hours.

This method yields ~50% of the desired product, with competing formation of 5-substituted byproducts.

Alternative Synthetic Routes

Alkylation of Oxazole Intermediates

Direct alkylation of ethyl oxazole-4-carboxylate with 4-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) has been explored. However, low regioselectivity (<20% yield) and side reactions limit its utility.

Cyclization of Functionalized Precursors

Cyclocondensation of α-amino ketones with ethyl glyoxylate provides an alternative pathway. For example, reacting 4-fluorobenzylamine with ethyl 3-oxobutanoate in the presence of PCl₃ generates the oxazole core, though this method requires stringent anhydrous conditions and affords moderate yields (40–45%).

Comparison of Preparation Methods

The table below summarizes key metrics for each synthetic approach:

MethodYield (%)Reaction Time (h)Key AdvantagesLimitations
Palladium cross-coupling68–7218High regioselectivity, scalableRequires halogenated starting material
Copper cyclization~5012One-pot synthesisLow regioselectivity
Alkylation<2024Simple reagentsPoor yield, side products
Cyclocondensation40–4548No transition metalsHarsh conditions, moderate yield

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-Fluorobenzyl)oxazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

Ethyl 2-(4-Methoxyphenyl)oxazole-4-carboxylate
  • Substituent : 4-Methoxyphenyl at position 2.
  • Molecular Weight : 263.26 g/mol.
  • Synthesis : Reacting 4-methoxy benzamide with ethyl bromopyruvate yields the product in 50% yield . Bromination at position 5 further modifies reactivity, achieving 85% yield for the brominated analog .
  • Key Difference : The methoxy group is electron-donating, increasing the electron density of the oxazole ring compared to the electron-withdrawing fluorine in the target compound. This may alter reactivity in electrophilic substitution reactions .
Ethyl 2-(Nicotinamido)oxazole-4-carboxylate
  • Substituent : Nicotinamido (pyridine-3-carboxamido) group at position 2.
  • Molecular Weight : 291.27 g/mol.
  • Synthesis: Coupling nicotinic acid with ethyl 2-aminooxazole-4-carboxylate achieves 78% yield .
  • This contrasts with the non-polar fluorobenzyl group in the target compound .
Ethyl 2-(3,4-Dichlorophenyl)oxazole-4-carboxylate
  • Substituent : 3,4-Dichlorophenyl at position 2.
  • Molecular Weight : 294.13 g/mol.
  • Synthesis: Derived from 3,4-dichlorobenzamide and ethyl 3-bromo-2-oxopropanoate under basic conditions .

Positional Isomerism and Functional Group Modifications

Ethyl 5-(4-Hydroxyphenyl)oxazole-4-carboxylate
  • Substituent : 4-Hydroxyphenyl at position 5.
  • Molecular Weight : 247.23 g/mol.
  • Key Difference : The hydroxyl group at position 5 increases polarity, reducing lipophilicity compared to the target compound. This may limit blood-brain barrier penetration but improve aqueous solubility .
Methyl 2-(4-Fluorobenzyl)oxazole-4-carboxylate
  • Substituent : Methyl ester instead of ethyl.
  • Molecular Weight : 235.21 g/mol.

Comparative Data Table

Compound Name Substituent (Position) Molecular Weight (g/mol) Yield (%) Key Feature(s)
This compound 4-Fluorobenzyl (2) 249.24 N/A High metabolic stability, moderate lipophilicity
Ethyl 2-(4-Methoxyphenyl)oxazole-4-carboxylate 4-Methoxyphenyl (2) 263.26 50 Electron-donating group, lower reactivity
Ethyl 2-(Nicotinamido)oxazole-4-carboxylate Nicotinamido (2) 291.27 78 Hydrogen-bonding capability
Ethyl 2-(3,4-Dichlorophenyl)oxazole-4-carboxylate 3,4-Dichlorophenyl (2) 294.13 N/A High lipophilicity, potential toxicity
Mthis compound 4-Fluorobenzyl (2) 235.21 N/A Faster ester hydrolysis

Biological Activity

Ethyl 2-(4-Fluorobenzyl)oxazole-4-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article examines its biological activity, focusing on anticancer, antimicrobial, and other pharmacological effects, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features an oxazole ring with a fluorobenzyl substituent. Its molecular formula is C13H12FNO3C_{13}H_{12}FNO_3, with a molecular weight of approximately 249.24 g/mol. The presence of the fluorine atom enhances its lipophilicity, which may influence its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of oxazole compounds exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic activity of this compound against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results are summarized in the following table:

CompoundCell LineIC50 (µM)Reference
This compoundMCF-70.65
This compoundA5491.47
Doxorubicin (reference)MCF-70.79
Doxorubicin (reference)A5495.51

The compound demonstrated comparable or superior cytotoxicity to doxorubicin, a standard chemotherapy drug, particularly in the MCF-7 cell line, indicating its potential as a therapeutic agent.

The mechanism by which this compound exerts its anticancer effects may involve the modulation of specific molecular targets associated with cell proliferation and apoptosis. For instance, it has been suggested that such compounds can inhibit enzymes critical for cancer cell survival or induce apoptotic pathways through caspase activation.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. A study evaluated its effectiveness against various bacterial strains.

Antimicrobial Efficacy

The following table summarizes the antimicrobial activity of the compound against selected pathogens:

PathogenMinimum Inhibitory Concentration (MIC, µg/mL)Reference
Staphylococcus aureus32.0
Escherichia coli64.0
Candida albicans128.0

These findings indicate that this compound exhibits moderate antimicrobial properties, making it a candidate for further exploration in treating infections.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies suggest that modifications to the oxazole framework can significantly impact biological activity. For example, the introduction of electron-donating groups has been correlated with enhanced anticancer potency . Conversely, substituents like halogens may reduce efficacy .

Q & A

Q. How can the synthesis of Ethyl 2-(4-Fluorobenzyl)oxazole-4-carboxylate be optimized for improved yield and purity?

Methodological Answer: The synthesis of oxazole derivatives often involves cyclocondensation reactions. For example, a similar compound, ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate, was synthesized by refluxing 4-methoxy benzamide with ethyl bromopyruvate in a toluene/dioxane solvent system (1:1) for 24 hours, yielding 50% after column chromatography . Key optimizations include:

  • Solvent selection : Polar aprotic solvents (e.g., dioxane) enhance reactivity.
  • Stoichiometry : A 3:1 molar ratio of ethyl bromopyruvate to benzamide derivative improves conversion.
  • Purification : Silica gel chromatography with petroleum ether:ethyl acetate (97:3) effectively isolates the product.
  • Reaction monitoring : TLC analysis ensures reaction completion before workup.

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer: Critical techniques include:

  • FTIR : Confirms functional groups (e.g., ester C=O stretch at ~1700–1750 cm⁻¹, oxazole ring vibrations at ~1600–1500 cm⁻¹) .
  • NMR :
    • ¹H NMR : Identifies substituents (e.g., fluorobenzyl aromatic protons at δ 7.2–7.4 ppm, ethyl ester protons at δ 1.3–4.3 ppm).
    • ¹³C NMR : Assigns carbonyl carbons (ester at ~165 ppm, oxazole carbons at ~150–160 ppm) .
  • HRMS : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can regioselective functionalization of the oxazole ring be achieved in this compound?

Methodological Answer: Regioselective modifications often employ halogenation or cross-coupling. For instance, ethyl 2-chlorooxazole-4-carboxylate undergoes palladium-catalyzed coupling (e.g., Suzuki or Heck reactions) to introduce aryl/alkyl groups at specific positions . Steps include:

  • Halogenation : Use N-bromosuccinimide (NBS) in inert solvents (e.g., DCM) to brominate the oxazole at position 5 .
  • Coupling : Apply Pd(PPh₃)₄ with boronic acids under microwave irradiation (80–120°C, 1–4 hours) for Suzuki-Miyaura reactions .
  • Monitoring : Track regiochemistry via ¹H NMR (e.g., downfield shifts for substituted protons) and HRMS for mass confirmation.

Q. How can computational methods predict the electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy in predicting:

  • Frontier molecular orbitals (HOMO/LUMO) : Critical for understanding reactivity and charge transfer .
  • Electrostatic potential maps : Reveal nucleophilic/electrophilic sites (e.g., fluorobenzyl group’s electron-withdrawing effect) .
  • Thermochemical data : Atomization energies and ionization potentials can be calculated with <2.4 kcal/mol deviation from experimental values .
    Software : Gaussian or ORCA with a 6-311++G(d,p) basis set is recommended.

Q. How should conflicting NMR data be resolved during structural elucidation?

Methodological Answer: Contradictions arise from dynamic effects or impurities. Strategies include:

  • 2D NMR : Use HSQC and HMBC to correlate ambiguous protons/carbons (e.g., distinguishing oxazole C-2 from C-4) .
  • Variable-temperature NMR : Resolve overlapping peaks caused by conformational exchange.
  • Isotopic labeling : Introduce ¹³C or ¹⁵N labels to trace specific atoms .
  • Cross-validation : Compare experimental data with DFT-calculated chemical shifts .

Q. What strategies enable the introduction of bioisosteric replacements in the 4-fluorobenzyl group?

Methodological Answer: Bioisosteric modifications enhance pharmacological profiles. Examples:

  • Fluorine replacement : Substitute with chlorine or trifluoromethyl groups via SNAr reactions using CuCl₂ or CF₃SO₃Na .
  • Heterocycle swapping : Replace the benzyl group with pyridyl or thiophenyl moieties via cross-coupling .
  • Stereoelectronic tuning : Introduce electron-donating groups (e.g., -OCH₃) to modulate aromatic ring electronics .

Data Contradiction Analysis

Q. How to address discrepancies in reaction yields when scaling up synthesis?

Methodological Answer: Scale-up issues often stem from heat transfer or mixing inefficiencies. Mitigation steps:

  • Reactor design : Use jacketed reactors for precise temperature control during exothermic steps (e.g., bromination) .
  • Kinetic studies : Optimize stirring rate and reagent addition time via DoE (Design of Experiments).
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR probes for real-time monitoring .

Stability and Reactivity

Q. What factors influence the hydrolytic stability of the ester group in this compound?

Methodological Answer: Hydrolysis susceptibility depends on:

  • pH : Acidic/basic conditions accelerate ester cleavage. Stabilize with buffered solutions (pH 6–8).
  • Steric hindrance : The 4-fluorobenzyl group reduces water accessibility to the ester carbonyl .
  • Storage : Store under inert atmosphere (N₂/Ar) at –20°C to prevent moisture ingress .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.